N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide
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Overview
Description
N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide is a complex organic compound with a molecular formula of C26H27N3OS2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the thiazole ring, followed by the introduction of the furan carboxamide group. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as dichloromethane and ethanol. The reaction conditions often involve refluxing the reaction mixture at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide has various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl)acetamide
- N-[(2E)-3,4-diphenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide
Uniqueness
N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C26H27N3O2S |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-3-pentyl-2-phenylimino-1,3-thiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C26H27N3O2S/c1-3-4-8-17-29-23(20-15-13-19(2)14-16-20)25(28-24(30)22-12-9-18-31-22)32-26(29)27-21-10-6-5-7-11-21/h5-7,9-16,18H,3-4,8,17H2,1-2H3,(H,28,30) |
InChI Key |
YUAUSJVDGWPYIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=C(SC1=NC2=CC=CC=C2)NC(=O)C3=CC=CO3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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